molecular formula C14H11Cl3OS B2436458 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene CAS No. 338792-76-0

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene

Cat. No.: B2436458
CAS No.: 338792-76-0
M. Wt: 333.65
InChI Key: YYFQSQLIKPHDLA-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is a chemical compound with the molecular formula C14H11Cl3OS and a molecular weight of 333.65 g/mol. This compound is known for its promising biological properties and is widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene involves the reaction of 2,4-dichlorophenol with 2-chloroethyl 4-chlorophenyl sulfide under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorodiphenyl sulfoxide (DDS): Shares similar structural features and biological properties.

    1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane (DDE): A related compound with similar environmental persistence and biological activity

Uniqueness

2,4-Dichloro-1-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzene is unique due to its specific combination of chloro and sulfanyl substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2,4-dichloro-1-[2-(4-chlorophenyl)sulfanylethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3OS/c15-10-1-4-12(5-2-10)19-8-7-18-14-6-3-11(16)9-13(14)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFQSQLIKPHDLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCOC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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